5-ethyl-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxybenzenesulfonamide
説明
The compound 5-ethyl-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxybenzenesulfonamide is a sulfonamide derivative featuring a benzo[b][1,4]oxazepine core fused to a substituted benzenesulfonamide moiety. The target compound is distinguished by two key structural features:
- A 2-methoxy-5-ethylbenzenesulfonamide group, which introduces electron-donating (methoxy) and lipophilic (ethyl) substituents.
- A 5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine ring system, contributing rigidity and stereochemical complexity.
Synthetic routes for analogous compounds involve coupling reactions between functionalized benzenesulfonyl chlorides and aminobenzoxazepine derivatives, often mediated by carbodiimides (e.g., EDC) and hydroxybenzotriazole (HOBt). Structural characterization typically employs X-ray crystallography, leveraging programs like SHELXL for refinement.
特性
IUPAC Name |
5-ethyl-N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)-2-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O5S/c1-6-15-8-11-18(28-5)20(12-15)30(26,27)23-16-9-10-17-19(13-16)29-14-22(3,4)21(25)24(17)7-2/h8-13,23H,6-7,14H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXNYHJLWZMHSCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C(CO3)(C)C)CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
5-ethyl-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxybenzenesulfonamide is a complex organic compound with potential therapeutic applications. Its unique structure incorporates several functional groups that may contribute to its biological activity. This article reviews the biological properties of this compound, focusing on its pharmacological effects and potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is , and it has a molecular weight of approximately 432.54 g/mol. The presence of a sulfonamide group suggests potential antibacterial properties, while the oxazepin moiety may influence its interaction with biological targets.
Biological Activity Overview
Preliminary studies indicate that 5-ethyl-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxybenzenesulfonamide exhibits various biological activities:
- Antibacterial Activity : Sulfonamides are known to inhibit bacterial dihydropteroate synthase, an enzyme critical for folate synthesis. This inhibition can lead to antibacterial effects against a range of pathogens.
- Enzyme Inhibition : Similar compounds have shown potential as inhibitors of carbonic anhydrase and other enzymes relevant in treating conditions like glaucoma and edema.
- Cytotoxic Effects : Some derivatives have demonstrated cytotoxicity against cancer cell lines, suggesting potential applications in oncology .
Pharmacological Studies
Research has focused on evaluating the pharmacological profiles of this compound through various in vitro and in vivo studies:
Table 1: Summary of Biological Activities
Case Studies
Several studies have explored the biological activity of related compounds within the same structural class:
- Study on Antibacterial Properties : A compound structurally similar to 5-ethyl-N-(...) was tested against Gram-positive and Gram-negative bacteria. The results indicated significant antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 0.25 to 1.0 µg/mL .
- Cytotoxicity Assessment : In a study assessing the cytotoxic effects on human cancer cell lines (e.g., HeLa and MCF7), the compound exhibited IC50 values indicating substantial cytotoxicity compared to control groups .
The mechanism by which 5-ethyl-N-(...) exerts its biological effects is still under investigation. However, it is hypothesized that the sulfonamide group plays a crucial role in enzyme inhibition while the oxazepin structure may enhance binding affinity to specific receptors involved in cellular signaling pathways.
類似化合物との比較
Key Observations:
Substituent Effects on Lipophilicity: The target’s 2-methoxy group increases polarity compared to 2-methyl () or 2,5-difluoro (). Conversely, the 5-ethyl group enhances lipophilicity relative to 5-chloro () or 4-propoxy ().
Molecular Weight and Steric Effects: The target’s higher molecular weight (~445.6) compared to (422.9) and (422.4) reflects its bulkier methoxy and dual ethyl groups.
Electronic Properties :
Q & A
Q. What steps ensure reproducibility in heterogeneous catalysis studies involving this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
